5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile is an organic compound that features a complex structure with both methoxy and bromophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and 4-bromobenzaldehyde.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired pentadienenitrile structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Methoxyphenyl)-2-phenyl-2,4-pentadienenitrile
- 5-(2-Methoxyphenyl)-2-(4-chlorophenyl)-2,4-pentadienenitrile
- 5-(2-Methoxyphenyl)-2-(4-fluorophenyl)-2,4-pentadienenitrile
Uniqueness
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile is unique due to the presence of both methoxy and bromophenyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
125369-77-9 |
---|---|
Molekularformel |
C18H14BrNO |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
(2E,4E)-2-(4-bromophenyl)-5-(2-methoxyphenyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C18H14BrNO/c1-21-18-8-3-2-5-15(18)6-4-7-16(13-20)14-9-11-17(19)12-10-14/h2-12H,1H3/b6-4+,16-7- |
InChI-Schlüssel |
JBYQRBZOQHMXDE-ZGCWVLQWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C=C(/C#N)\C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1C=CC=C(C#N)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.